molecular formula C4H8BrCl B082608 1-Bromo-2-chloro-2-methylpropane CAS No. 10601-61-3

1-Bromo-2-chloro-2-methylpropane

Cat. No. B082608
CAS RN: 10601-61-3
M. Wt: 171.46 g/mol
InChI Key: IIVVWOUHWDRSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-chloro-2-methylpropane, also known as tert-butyl chloride, is a colorless liquid that is widely used in organic chemistry. It is a highly reactive compound that can be used in a variety of chemical reactions, including nucleophilic substitution, elimination, and radical reactions.

Mechanism Of Action

The mechanism of action of 1-Bromo-2-chloro-2-methylpropane varies depending on the type of reaction it is involved in. In nucleophilic substitution reactions, it acts as an electrophile, while in elimination reactions, it acts as a leaving group. In radical reactions, it can act as both an initiator and a chain terminator.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-Bromo-2-chloro-2-methylpropane. However, it has been shown to be toxic to some microorganisms, including bacteria and fungi. It can also cause skin and eye irritation in humans.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Bromo-2-chloro-2-methylpropane in lab experiments is its high reactivity, which makes it useful in a variety of chemical reactions. However, it is also highly toxic and can be dangerous if not handled properly. In addition, it is not suitable for all types of reactions and may not be the best choice for some experiments.

Future Directions

There are several future directions for research on 1-Bromo-2-chloro-2-methylpropane. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a drug delivery system or as a precursor to novel pharmaceuticals. Additionally, further studies are needed to fully understand its toxicological effects and potential health risks.
In conclusion, 1-Bromo-2-chloro-2-methylpropane is a highly reactive compound that is widely used in organic chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in scientific research.

Synthesis Methods

1-Bromo-2-chloro-2-methylpropane can be synthesized by reacting 1-Bromo-2-chloro-2-methylpropane alcohol with hydrochloric acid and sodium bromide. The reaction takes place in the presence of sulfuric acid as a catalyst. The resulting product is then purified by distillation.

Scientific Research Applications

1-Bromo-2-chloro-2-methylpropane is widely used in scientific research as a reactant in organic chemistry. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it is also used as a solvent in some chemical reactions.

properties

CAS RN

10601-61-3

Product Name

1-Bromo-2-chloro-2-methylpropane

Molecular Formula

C4H8BrCl

Molecular Weight

171.46 g/mol

IUPAC Name

1-bromo-2-chloro-2-methylpropane

InChI

InChI=1S/C4H8BrCl/c1-4(2,6)3-5/h3H2,1-2H3

InChI Key

IIVVWOUHWDRSBE-UHFFFAOYSA-N

SMILES

CC(C)(CBr)Cl

Canonical SMILES

CC(C)(CBr)Cl

Other CAS RN

10601-61-3

Origin of Product

United States

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